Fmoc-d-met-opfp

Description

Contextual Significance of Fmoc-d-Met-OPfp in Contemporary Peptide Chemistry

This compound is a derivative that combines three key features critical to contemporary peptide research: the Fmoc protecting group for seamless integration into SPPS workflows, a D-enantiomer of the amino acid methionine, and a pentafluorophenyl (OPfp) ester for efficient activation of the carboxyl group. The thioether side chain of methionine is susceptible to side reactions like oxidation and S-alkylation, particularly during the final acid-based cleavage step in SPPS. acs.orgnih.govsgpgims.org.in While methionine is often used without side-chain protection in Fmoc chemistry, careful management of synthesis and cleavage conditions is crucial. sgpgims.org.in

The incorporation of D-methionine, as facilitated by this compound, is a strategic choice to enhance the resulting peptide's properties. The use of a pre-activated ester like OPfp ensures rapid and efficient coupling reactions, minimizing the potential for side reactions and racemization. acs.org This makes this compound a valuable reagent for researchers aiming to create peptides with specific, predetermined stereochemistry and enhanced biological stability.

Evolution of Activated Amino Acid Esters in Solid-Phase Peptide Synthesis Methodologies

The formation of a peptide bond requires the "activation" of the carboxylic acid group of the incoming amino acid to make it sufficiently reactive to form an amide bond with the free amino group of the peptide chain on the resin. Over the decades, a variety of activating methods have been developed. Initially, carbodiimides were used to activate the amino acid in situ. However, this approach can sometimes lead to side reactions and racemization.

The development of pre-formed activated esters provided a significant advancement. These esters are stable enough to be isolated, stored, and used directly in the coupling step without requiring an additional activation reagent in the reaction vessel. acs.org Pentafluorophenyl (Pfp) esters, in particular, have gained popularity due to their high reactivity and relative stability against premature hydrolysis. acs.org The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the amino group, driving the coupling reaction forward efficiently. acs.org The use of Fmoc-amino acid-OPfp esters has become common in automated SPPS, where convenience and rapid reaction kinetics are advantageous. acs.org

| Parameter | In Situ Activation (e.g., Carbodiimides) | Pre-formed Activated Esters (e.g., OPfp) |

| Convenience | Requires addition of coupling reagents at each step. | Reagent is ready for immediate use. acs.org |

| Reaction Control | Potential for side reactions from coupling reagents. | Cleaner reactions with fewer by-products. |

| Racemization Risk | Higher risk depending on conditions and additives. | Generally lower risk of racemization. acs.org |

| Efficiency | Highly effective but can be sequence-dependent. | Rapid and efficient coupling, often with HOBt. acs.org |

Role of D-Amino Acids in Peptide Research and Synthesis

While proteins in most organisms are constructed exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers profound advantages. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that naturally break down peptides in the body. chempep.com This increased stability enhances the peptide's half-life, making it a more viable candidate for therapeutic applications. chempep.com

Furthermore, the introduction of a D-amino acid can induce specific secondary structures or conformations that may not be accessible to their all-L counterparts. chempep.com This can lead to peptides with unique biological activities, improved receptor binding affinity, or novel self-assembly properties. chempep.com The strategic placement of a D-amino acid can fundamentally alter a peptide's function, transforming it from a rapidly degraded molecule into a stable and potent bioactive agent.

Key Advantages of Incorporating D-Amino Acids:

Enhanced Proteolytic Stability: Increased resistance to enzymatic degradation. chempep.com

Improved Bioavailability: Longer half-life in biological systems.

Unique Conformations: Can induce specific folds and secondary structures. chempep.com

Novel Biological Activity: May result in altered or enhanced receptor binding and function. chempep.com

Overview of Research Paradigms Employing this compound

This compound is employed in research areas that leverage the unique properties of D-methionine-containing peptides. These paradigms include:

Development of Peptide Therapeutics: The primary application is in the synthesis of peptide-based drug candidates. By incorporating D-methionine, researchers aim to create analogues of natural peptides that have a much longer duration of action in the body.

Enzyme Inhibitor Design: Peptides designed to inhibit specific enzymes can be rendered more effective by increasing their stability against other proteases.

Biomaterial Science: The inclusion of D-amino acids can influence the self-assembly of peptides into novel nanostructures, such as hydrogels, for applications in tissue engineering and drug delivery.

Probing Biological Systems: Stable D-amino acid-containing peptides can be used as tools to study biological processes without the complication of rapid degradation, allowing for more accurate investigation of peptide-receptor interactions.

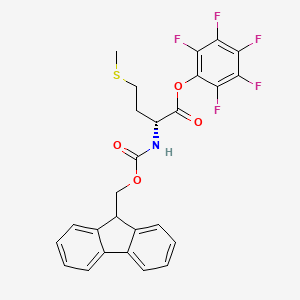

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDPSRDTLNXPFQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Fmoc D Met Opfp Preparation

Methodologies for Nα-Fmoc Protection of D-Methionine

The initial and crucial step in the synthesis of Fmoc-D-Met-OPfp is the selective protection of the α-amino group of D-methionine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is favored in modern peptide synthesis due to its stability under a wide range of reaction conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.govsigmaaldrich.com

Several reagents are commonly employed for the introduction of the Fmoc group onto the amino acid. The most prevalent methods utilize N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.gov The reaction is typically carried out in a biphasic solvent system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone, at a controlled pH, usually between 9 and 10.

A general procedure for the Fmoc protection of D-methionine is as follows: D-methionine is dissolved in an aqueous basic solution. A solution of Fmoc-OSu or Fmoc-Cl in an organic solvent is then added portion-wise to the amino acid solution while maintaining the pH with the addition of a base. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by acidification to precipitate the Fmoc-D-methionine (Fmoc-D-Met-OH), followed by extraction with an organic solvent like ethyl acetate (B1210297). The organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization. nih.gov

Table 1: Common Reagents for Nα-Fmoc Protection

| Reagent | Chemical Name | Key Characteristics |

|---|---|---|

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Stable, crystalline solid; easy to handle; reacts efficiently under mild basic conditions. |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Highly reactive; may require more stringent control of reaction conditions to avoid side reactions. |

Activation Strategies for Carboxyl Functionality: Formation of Pentafluorophenyl Esters

Following the successful protection of the α-amino group, the carboxyl group of Fmoc-D-Met-OH is activated to facilitate efficient amide bond formation during peptide synthesis. Pentafluorophenyl (Pfp) esters are highly effective activating groups due to their enhanced reactivity and stability. peptide.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the Pfp ester an excellent leaving group, thereby promoting rapid acylation of the incoming amino group. peptide.com

The most common method for the preparation of Fmoc-amino acid pentafluorophenyl esters involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of pentafluorophenol (B44920) (PFP-OH). core.ac.uk In a typical procedure, Fmoc-D-Met-OH and pentafluorophenol are dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The solution is cooled in an ice bath, and a solution of DCC in the same solvent is added dropwise. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, precipitates out and can be removed by filtration. The filtrate containing the desired this compound is then concentrated under reduced pressure.

Table 2: Reagents for Pentafluorophenyl Ester Formation

| Reagent | Role | Common Solvent(s) |

|---|---|---|

| Fmoc-D-Met-OH | Starting material | THF, DCM, Ethyl Acetate |

| Pentafluorophenol (PFP-OH) | Activating agent precursor | THF, DCM |

| DCC | Coupling reagent (dehydrating agent) | THF, DCM |

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. Key factors to consider include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

For the esterification reaction, anhydrous conditions are paramount to prevent the hydrolysis of the activated ester and the coupling reagent. The use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is recommended. The reaction is typically initiated at a low temperature (0°C) to control the exothermic nature of the carbodiimide activation and to minimize potential side reactions, such as racemization.

The stoichiometry of the reagents plays a significant role in the reaction outcome. A slight excess of pentafluorophenol and DCC is often used to ensure the complete conversion of the Fmoc-D-Met-OH. However, a large excess of these reagents can complicate the purification process.

One of the potential side reactions during the synthesis and handling of methionine-containing compounds is the oxidation of the thioether side chain to a sulfoxide (B87167). nih.gov While this is more commonly observed under acidic cleavage conditions in SPPS, it is prudent to use high-purity reagents and solvents and to minimize exposure to oxidizing agents during the synthesis of this compound. The use of scavengers is generally not necessary during this synthetic step but becomes critical during the final cleavage of the peptide from the resin. nih.gov

Furthermore, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to increase the reactivity of Pfp esters and suppress side reactions during their use in peptide coupling. peptide.comchempep.com While not directly involved in the synthesis of the Pfp ester itself, its subsequent use in SPPS is a key consideration.

Isolation and Purification Techniques for this compound in Research Settings

The isolation and purification of this compound are critical to ensure its suitability for peptide synthesis, where high purity of the building blocks is essential for the successful assembly of the target peptide. Following the esterification reaction, the primary purification step involves the removal of the dicyclohexylurea (DCU) byproduct by filtration.

After filtration, the crude product is typically obtained by evaporation of the solvent. This crude material may contain unreacted starting materials and other minor impurities. Further purification is often achieved through recrystallization or column chromatography.

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent system is crucial and is determined empirically. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane (B92381), petroleum ether) until turbidity is observed. Cooling the solution then induces crystallization of the pure product.

For non-crystalline products or for achieving very high purity, silica (B1680970) gel column chromatography is the preferred method. The selection of the eluent system is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed under reduced pressure to yield the purified this compound. The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk

Table 3: Purification Techniques for this compound

| Technique | Description | Key Considerations |

|---|---|---|

| Filtration | Removal of insoluble byproducts, primarily DCU. | Ensure complete precipitation of DCU before filtration. |

| Recrystallization | Purification of crystalline solids based on solubility differences. | Selection of an appropriate solvent system is critical for high recovery and purity. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Requires careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent). |

Fmoc D Met Opfp in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-d-Met-OPfp into Standard Fmoc/tBu SPPS Protocols

The incorporation of this compound into established Fmoc/tBu SPPS workflows is generally straightforward, leveraging the inherent reactivity of the pentafluorophenyl (Pfp) ester. rsc.orgnih.gov These activated esters provide a stable yet highly reactive species that can efficiently acylate the free amine of the growing peptide chain on the solid support. researchgate.net

Coupling Mechanisms and Reactivity of Pentafluorophenyl Esters in SPPS

Pentafluorophenyl esters are highly effective acylating agents due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.govresearchgate.net This electronic effect renders the ester carbonyl carbon highly electrophilic and makes the pentafluorophenoxy group an excellent leaving group. nih.gov The coupling reaction proceeds via a nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide onto the carbonyl carbon of this compound. researchgate.net

Kinetic studies have demonstrated the superior reactivity of pentafluorophenyl esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters. The relative coupling rates have been shown to be OPfp >> OPcp > ONp, with a ratio of approximately 111:3.4:1. highfine.com This high reactivity allows for rapid and efficient peptide bond formation, often leading to shorter coupling times and higher yields. nih.govniscpr.res.in The use of preformed activated esters like this compound also offers the advantage of avoiding the direct contact of the growing peptide chain with activating reagents, which can help to minimize side reactions. nih.gov

The addition of a catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further accelerate the coupling reaction. rsc.orgnih.gov HOBt is thought to act as a shuttle, forming a more reactive intermediate HOBt ester in situ, which then rapidly acylates the peptide amine.

Stoichiometric Considerations and Reaction Kinetics in Peptide Bond Formation

In SPPS, it is common practice to use an excess of the activated amino acid to drive the coupling reaction to completion. For this compound, a 2- to 4-fold molar excess relative to the resin loading capacity is typically employed. This ensures a high concentration of the acylating agent, favoring rapid kinetics and maximizing the coupling efficiency. The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines on the resin. rsc.org

The kinetics of the coupling reaction are influenced by several factors, including the concentration of reactants, temperature, and the solvent system. The high reactivity of the Pfp ester generally leads to fast reaction times, often completing within 30 to 60 minutes at room temperature. niscpr.res.in Microwave irradiation has been shown to dramatically accelerate coupling reactions, with completion times as short as 30-45 seconds in some solution-phase syntheses using Fmoc-amino acid pentafluorophenyl esters. niscpr.res.inresearchgate.net

| Parameter | Typical Range | Rationale |

| Molar Excess of this compound | 2-4 equivalents | Drives the reaction to completion and maximizes yield. |

| Coupling Time (Room Temperature) | 30-60 minutes | Sufficient for complete acylation due to high reactivity of the Pfp ester. |

| Coupling Time (Microwave) | < 1 minute | Significantly accelerates reaction kinetics. |

| Monitoring | Kaiser Test | Confirms the absence of free primary amines, indicating reaction completion. |

Impact of Solvent Systems on Coupling Efficiency and Side Reactions

The choice of solvent is critical in SPPS as it must effectively solvate the growing peptide chain, the resin support, and the reactants to ensure efficient reaction kinetics. peptide.com Polar aprotic solvents are preferred for Fmoc/tBu SPPS. du.ac.inlu.se

N,N-Dimethylformamide (DMF) : DMF is the most commonly used solvent in SPPS due to its excellent solvating properties for both the peptide-resin and the Fmoc-amino acid derivatives. lu.seuci.edu It facilitates the swelling of the polystyrene-based resins, which is crucial for the accessibility of the reactive sites. du.ac.in The use of DMF has been shown to lead to facile amide bond coupling with Fmoc-amino acid pentafluorophenyl esters. nih.gov

N-Methyl-2-pyrrolidone (NMP) : NMP is another popular solvent with strong solvating capabilities, often used as an alternative to DMF. It can sometimes improve coupling yields, particularly in difficult sequences prone to aggregation. peptide.com

Dichloromethane (B109758) (DCM) : While DCM is a good swelling solvent for polystyrene resins, it is less polar than DMF and NMP and may not be as effective at solvating the growing peptide chain, potentially leading to lower coupling efficiencies. peptide.comdu.ac.in It is more commonly used in Boc-based SPPS. peptide.com

Solvent Mixtures : In cases of peptide aggregation, solvent mixtures containing chaotropic agents or "magic mixtures" with components like dimethyl sulfoxide (B87167) (DMSO) can be employed to disrupt secondary structures and improve reaction outcomes. peptide.compeptide.com

The polarity of the solvent system is particularly important when using activated esters. Polar media are generally preferred to enhance reaction rates. rsc.org The combination of a polar solvent like DMF with a polyamide resin support has been shown to be highly effective for syntheses utilizing Fmoc-amino acid pentafluorophenyl esters. rsc.orgrsc.org

Coupling Efficiency and Stereochemical Integrity in this compound Mediated Synthesis

Maintaining high coupling efficiency and preserving the stereochemical integrity of the incorporated amino acid are paramount for the successful synthesis of a target peptide. This compound generally offers high coupling efficiency, but like all activated amino acids, care must be taken to minimize the risk of racemization.

Minimization of Racemization During Coupling of this compound

Racemization is a potential side reaction during the activation and coupling of any amino acid. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily epimerize. While urethane-protected amino acids like Fmoc-derivatives are generally resistant to racemization, the risk is not entirely eliminated, especially under basic conditions or with prolonged activation times. osti.govmdpi.com

The use of pre-formed, stable active esters like this compound is advantageous as it avoids in situ activation steps where racemization is more likely to occur. nih.gov Studies on the use of Fmoc-amino acid pentafluorophenyl esters have indicated that the coupling is largely free from racemization. niscpr.res.inresearchgate.net However, the choice of base, if any is used during coupling, can be critical. The use of sterically hindered bases like collidine instead of diisopropylethylamine (DIPEA) has been recommended to minimize racemization, particularly for sensitive amino acids. chempep.comnih.govresearchgate.net

| Strategy | Mechanism | Reference |

| Use of Pre-formed Active Esters | Avoids in situ activation conditions that promote oxazolone (B7731731) formation. | nih.gov |

| Avoidance of Excess Base | Minimizes base-catalyzed epimerization of the active ester. | chempep.com |

| Use of Hindered Bases (e.g., Collidine) | Reduces the propensity for proton abstraction from the α-carbon. | nih.govresearchgate.net |

| Addition of HOBt | Can suppress racemization in some coupling protocols. | peptide.com |

Strategies for Mitigating Methionine Oxidation during SPPS

The thioether side chain of methionine is susceptible to oxidation, primarily to methionine sulfoxide (Met(O)), and to a lesser extent, methionine sulfone (Met(O2)). biotage.comiris-biotech.de This can occur during synthesis, cleavage, and purification. iris-biotech.de While the methionine thioether is generally considered non-reactive under standard Fmoc-SPPS coupling and deprotection conditions, oxidation can still be a significant side reaction. biotage.com

Oxidation during the synthesis cycles is less common but can be influenced by the quality of solvents and reagents. The primary concern is often oxidation during the final cleavage step, which is typically performed under strongly acidic conditions with trifluoroacetic acid (TFA). nih.govacs.org

Strategies to address methionine oxidation include:

Use of Scavengers in the Cleavage Cocktail : The addition of reducing agents and scavengers to the TFA cleavage cocktail is the most common and effective strategy. Additives like dithiothreitol (B142953) (DTT), ammonium (B1175870) iodide with dimethyl sulfide (B99878) (DMS), or triphenylphosphine (B44618) (PPh3) with trimethylsilyl (B98337) chloride (TMSCl) can either prevent oxidation or reduce any Met(O) formed back to methionine. peptide.comnih.govacs.orgiris-biotech.de

Synthesis with Methionine Sulfoxide : An alternative approach is to intentionally use Fmoc-Met(O)-OH during the synthesis. peptide.compeptide.com This produces a peptide with oxidized methionine residues, which can be purified as a single species (albeit as a mixture of diastereomers at the sulfur atom). The purified peptide can then be treated with a reducing agent to convert Met(O) back to Met. peptide.compeptide.com

Minimizing Exposure to Oxidizing Conditions : Using high-purity, peroxide-free solvents and reagents and performing the synthesis under an inert atmosphere can help minimize oxidation during the chain assembly. biotage.com

| Mitigation Strategy | Point of Application | Mechanism |

| Inclusion of Scavengers (e.g., DTT, NH4I/DMS, PPh3/TMSCl) | Final TFA Cleavage | Prevents oxidation by scavenging oxidative species or reduces formed Met(O). nih.govacs.orgiris-biotech.de |

| Use of Fmoc-Met(O)-OH | During Synthesis | Incorporates the oxidized form, which is reduced post-purification. peptide.compeptide.com |

| Inert Atmosphere/High-Purity Reagents | During Synthesis | Reduces exposure to atmospheric oxygen and reagent impurities. biotage.com |

Application in Automated Peptide Synthesizers

This compound is particularly well-suited for use in automated solid-phase peptide synthesis (SPPS) due to its nature as a pre-activated amino acid derivative. Automated peptide synthesizers streamline the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation, offering significant advantages in reproducibility, speed, and reduced manual intervention americanpeptidesociety.orgnih.gov. The use of active esters like pentafluorophenyl (Pfp) esters simplifies the coupling step within these automated protocols chempep.com.

Unlike in situ activation methods, which require the synthesizer to mix the Fmoc-amino acid with a coupling reagent immediately before introducing it to the resin, pre-activated esters such as this compound are stable compounds that can be simply dissolved in a suitable solvent (typically DMF) and added directly to the reaction vessel chempep.com. This simplifies the fluidics and programming of the synthesizer and eliminates the pre-activation step, contributing to shorter cycle times.

Research on Fmoc-amino acid pentafluorophenyl esters has demonstrated that they facilitate rapid and efficient coupling, often completing the reaction within minutes researchgate.net. This high reactivity is crucial for maintaining high step-wise efficiency, which is essential for the successful synthesis of long peptides. A yield of over 99% at each coupling step is necessary to achieve a high purity of the final product nih.goviris-biotech.de.

A typical cycle in an automated synthesizer using a pre-activated building block like this compound is outlined below. The precise timings and solvent volumes are dependent on the specific synthesizer model, scale of synthesis, and the nature of the peptide sequence.

| Step | Procedure | Typical Reagent/Solvent | Typical Duration | Purpose |

|---|---|---|---|---|

| 1 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 5-15 min | Removes the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, exposing a free amine for the next coupling reaction. |

| 2 | Washing | DMF | Multiple cycles | Removes residual piperidine and the dibenzofulvene-piperidine adduct. |

| 3 | Coupling | Solution of this compound in DMF | 30-60 min | The activated ester reacts with the free amine on the peptide-resin to form a new peptide bond. |

| 4 | Washing | DMF | Multiple cycles | Removes excess unreacted this compound and by-products. |

Research Findings and Considerations

While the use of Fmoc-AA-OPfp esters is well-established in automated synthesis, the incorporation of a methionine residue, such as in this compound, requires special consideration chempep.com. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis and particularly during the final acidolytic cleavage from the solid support biotage.com. This results in the formation of methionine sulfoxide (+16 Da), a common impurity in synthetic peptides containing methionine biotage.com.

In standard Fmoc-SPPS protocols, the methionine side chain is typically left unprotected biotage.com. Therefore, the prevention of oxidation relies on careful handling and, most importantly, the composition of the final cleavage cocktail. Automated synthesizers perform the assembly of the peptide chain, but the final cleavage is a separate, manual step. Research has focused on optimizing cleavage cocktails to minimize methionine oxidation.

The table below details common scavengers added to trifluoroacetic acid (TFA)-based cleavage cocktails to protect oxidation-prone residues like methionine.

| Scavenger | Typical Concentration | Function |

|---|---|---|

| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces cleaved protecting groups (e.g., Pbf, tBu) and scavenges carbocations, preventing the alkylation of the methionine side chain. |

| Dimethyl Sulfide (DMS) | Variable | Reduces methionine sulfoxide back to methionine and acts as a scavenger nih.gov. |

| Anisole | 5% | A carbocation scavenger that helps protect sensitive residues like Tryptophan and Methionine from modification during cleavage nih.gov. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Effectively scavenges trityl cations and can help prevent methionine oxidation. |

Studies have shown that cleavage solutions containing a combination of reagents, such as TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide, can effectively eradicate oxidation and reduce S-alkylation side reactions for methionine-containing peptides nih.gov. The automation of the synthesis process itself is generally not affected by the presence of methionine, but the success of synthesizing the desired peptide is critically dependent on these post-synthesis cleavage and workup procedures biotage.comnih.gov.

Advanced Synthetic Methodologies Utilizing Fmoc D Met Opfp

Incorporation into Complex Linear Peptide Sequences

The Fmoc/tBu strategy is a cornerstone of modern SPPS, and Fmoc-D-Met-OPfp is well-suited for this approach. The OPfp ester is a highly reactive activated ester, promoting rapid and efficient peptide bond formation with minimal racemization highfine.comniscpr.res.ingoogle.com. This high reactivity is crucial when assembling complex linear peptide sequences, especially those containing sterically hindered amino acids or sequences prone to side reactions. The incorporation of D-methionine using this compound allows for precise control over the stereochemistry and sequence of the final peptide, contributing to the synthesis of peptides with specific biological functions or structural motifs fengchengroup.comsigmaaldrich.compeptide.com. The efficiency of OPfp esters in promoting peptide bond formation is significantly higher compared to other activated esters like nitrophenyl (ONp) esters highfine.com.

Role in the Synthesis of D-Peptides and Retro-Inverso Analogs

The use of D-amino acids, such as D-methionine, is fundamental in the synthesis of D-peptides and retro-inverso peptidomimetics. D-peptides exhibit increased resistance to proteolysis by endogenous peptidases, leading to longer half-lives in biological systems lifetein.com.cn. Retro-inverso peptides, which involve reversing the peptide sequence and inverting the stereochemistry of the amino acids (e.g., using D-amino acids instead of L-amino acids), retain the spatial orientation of side chains while offering enhanced proteolytic stability and improved pharmacokinetic profiles lifetein.com.cnnih.govgoogle.comresearchgate.net. This compound serves as a direct building block for introducing D-methionine into these modified peptide structures, contributing to the development of peptidomimetics with potentially improved therapeutic properties.

Application in the Construction of Peptide Conjugates and Labeled Peptide Constructs

This compound is instrumental in the synthesis of peptides modified with various labels and conjugates, expanding their utility in diagnostics, imaging, and biochemical studies.

Synthesis of Biotin-Labeled Peptides Incorporating this compound

Biotinylation is a common strategy for peptide labeling, enabling affinity purification, immobilization, and detection through the high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) biorxiv.orgresearchgate.netlifetein.comwikipedia.org. This compound can be incorporated into a peptide sequence that is subsequently modified with biotin. This can be achieved by synthesizing a peptide containing D-methionine at a specific position, followed by chemical modification of a different residue (e.g., lysine (B10760008) or cysteine) with a biotinylation reagent. Alternatively, if D-methionine itself or its side chain can be selectively modified post-synthesis, this compound facilitates its placement within the sequence for such downstream functionalization. Strategies involving orthogonal protecting groups, such as Fmoc-Lys(Dde)-OH, are often employed to allow for site-specific biotinylation without interfering with the Fmoc chemistry used for peptide elongation researchgate.net.

Strategies for Fluorescent and Isotopic Labeling via this compound

This compound plays a role in the synthesis of fluorescently and isotopically labeled peptides.

Fluorescent Labeling: Fluorescent dyes (e.g., FITC, FAM, Cy3, Cy5) can be attached to peptides to enable visualization and tracking in biological systems formulationbio.combachem.comgenscript.com. This compound allows for the incorporation of D-methionine into a peptide sequence, which can then be conjugated with a fluorophore at another position, typically via the N-terminus, C-terminus, or a side chain amino group of lysine or cysteine formulationbio.combachem.com. While direct modification of the methionine side chain for fluorescent labeling is less common, its placement using this compound is crucial for creating peptides with specific labeling sites. Some strategies involve using methionine analogs for labeling nih.gov.

Isotopic Labeling: Peptides can be labeled with stable isotopes (e.g., Deuterium (D), ¹³C, ¹⁵N) for applications in NMR spectroscopy, mass spectrometry, and quantitative proteomics nih.govcpcscientific.comqyaobio.com. This compound facilitates the introduction of D-methionine into a peptide sequence. If isotopically labeled D-methionine is used (e.g., D-methionine-d₃ or D-methionine-¹³C₅), the resulting peptide will carry these isotopes. This is particularly useful for tracking metabolic pathways or as internal standards in quantitative analyses nih.govcpcscientific.comqyaobio.com. Methionine residues are often utilized in isotopic labeling schemes, for instance, by incorporating ¹³C or ¹⁵N labeled methionine for NMR studies or mass spectrometry nih.govnih.gov.

Contributions to the Synthesis of Modified Peptides

Glycopeptide Synthesis Using Fmoc-Amino Acid-OPfp Derivatives

Fmoc-amino acid-OPfp derivatives, including those for D-amino acids like D-methionine, are valuable in glycopeptide synthesis. The OPfp ester activation strategy is employed for the direct glycosylation of Fmoc-protected amino acids, creating glycosyl amino acid building blocks with an activated C-terminus acs.orgcapes.gov.brresearchgate.net. These activated glycosyl amino acids can then be directly incorporated into solid-phase peptide synthesis (SPPS) to construct glycopeptides. While direct use of this compound in glycopeptide synthesis might be specific to glycopeptides containing methionine, the general principle of using Fmoc-amino acid-OPfp derivatives for creating activated glycosylated amino acids highlights the utility of this class of reagents in assembling complex glycopeptide structures acs.orgcapes.gov.brresearchgate.net. The OPfp ester serves as both a protecting group and an activation moiety, streamlining the synthesis of these complex molecules highfine.comacs.org.

Mechanistic and Kinetic Considerations in Fmoc D Met Opfp Chemistry

Detailed Reaction Mechanisms of Amide Bond Formation with Pentafluorophenyl Esters

The formation of an amide bond is the fundamental reaction in peptide synthesis. The strategy employing Fmoc-D-Met-OPfp relies on the principle of "active esters," where the carboxylic acid of the D-methionine is pre-activated to facilitate its reaction with the N-terminal amine of the growing peptide chain. Pentafluorophenyl (Pfp) esters are highly effective acylating agents for this purpose. researchgate.net

The mechanism of amide bond formation via a Pfp ester is a nucleophilic acyl substitution. The key to the high reactivity of Pfp esters lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This strong inductive effect makes the pentafluorophenoxy group an excellent leaving group. The process can be described in the following steps:

Activation of the Carbonyl Carbon: The electron-withdrawing pentafluorophenyl group polarizes the carbonyl bond of the ester, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The free α-amino group of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the pentafluorophenoxide anion is expelled as the leaving group.

Proton Transfer: A final proton transfer step, typically facilitated by a base or the attacking amine itself, neutralizes the newly formed amide, yielding the elongated peptide chain and releasing pentafluorophenol (B44920) as a byproduct.

This active ester method provides a balance of high reactivity for efficient coupling while minimizing the risk of racemization at the α-carbon, a common issue with more aggressive activation methods. umich.edursc.org The reaction is generally rapid and proceeds under mild conditions, making Pfp esters, including this compound, valuable reagents in both manual and automated peptide synthesis. chempep.com

Mechanistic Studies of Fmoc Deprotection in the Context of this compound Conjugates

After the successful coupling of the this compound unit, the temporary N-α-Fmoc (9-fluorenylmethoxycarbonyl) protecting group must be removed to allow for the next coupling cycle. This deprotection is a critical step that must be efficient and selective to avoid side reactions and ensure the integrity of the growing peptide. nih.gov

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction, specifically through the E1cb (Elimination, Unimolecular, conjugate Base) mechanism. masterorganicchemistry.comwikipedia.org This two-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). springernature.combrainly.com

Proton Abstraction (Formation of the Conjugate Base): A base removes the acidic proton from the cyclopentadiene moiety of the fluorene (B118485) group. This is the rate-determining step and results in the formation of a carbanion intermediate, which is the conjugate base of the starting material. wikipedia.orgrsc.org

Elimination: The resulting carbanion is unstable and rapidly undergoes elimination. The lone pair of electrons on the carbanion initiates the cleavage of the C-O bond, leading to the formation of a highly reactive exocyclic double bond. This produces carbon dioxide and the free amine of the peptide.

Dibenzofulvene (DBF) Adduct Formation: The elimination step also liberates a highly reactive intermediate called dibenzofulvene (DBF). springernature.comresearchgate.net To prevent this electrophilic DBF from reacting with the newly deprotected peptide amine (which would terminate chain growth), the amine base used for deprotection also acts as a scavenger. acs.org The base, present in large excess, efficiently traps the DBF to form a stable, inactive adduct (e.g., a piperidine-dibenzofulvene adduct). semanticscholar.orgnih.gov This scavenging step is crucial as it drives the equilibrium of the deprotection reaction towards completion. nih.gov

The rate and efficiency of Fmoc deprotection are significantly influenced by the choice of base, its concentration, and the solvent system employed. nih.gov Piperidine, a cyclic secondary amine, is the most commonly used base for this purpose. springernature.com However, concerns over its tendency to promote side reactions like aspartimide formation have led to the investigation of other bases. nih.govnih.gov

Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection kinetics significantly. rsc.orgnih.gov However, since DBU is non-nucleophilic, it cannot scavenge the DBF intermediate, which can lead to unwanted side reactions unless a nucleophilic scavenger like piperazine is also included in the deprotection solution. rsc.org

The solvent plays a dual role: it must solvate the peptide-resin to allow reagent access and influence the reaction kinetics. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard choices as they facilitate the E1cb mechanism. nih.gov Recent efforts in "green" peptide synthesis have explored alternative, less polar solvents, which in turn necessitates re-optimization of the base used for deprotection. acs.org For instance, pyrrolidine has been identified as an efficient base for Fmoc removal in less polar solvent mixtures. acs.org

| Base System | Solvent | Time for >99% Deprotection | Key Observations |

|---|---|---|---|

| 20% Piperidine | DMF | ~5-10 minutes | Standard, effective condition but can promote aspartimide formation. springernature.comnih.gov |

| 5% Piperidine | DMF | >10 minutes | Slower kinetics, may be incomplete in short reaction times. nih.govresearchgate.net |

| 5% Piperazine + 2% DBU | NMP | < 1 minute | Very rapid deprotection; DBU accelerates proton abstraction while piperazine scavenges DBF. rsc.org |

| 20% Pyrrolidine | DMF | ~5 minutes | Efficient DBF scavenging, comparable to piperidine. acs.org |

| 20% 4-Methylpiperidine | DMF | ~5 minutes | Matches piperidine in scavenging DBF and shows good deprotection efficiency. acs.org |

Investigation of Side Reactions Associated with Methionine Residues in Peptide Synthesis

Methionine, with its thioether side chain, is susceptible to specific side reactions during peptide synthesis, particularly during the final acidic cleavage and deprotection steps. biotage.comresearchgate.net While the thioether is generally stable under the basic conditions of Fmoc deprotection and the neutral conditions of coupling, it is sensitive to oxidation and alkylation under acidic conditions. biotage.comacs.org

The most common side reaction involving methionine is the oxidation of its sulfur atom. iris-biotech.de This can occur through exposure to atmospheric oxygen or, more significantly, during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Methionine Sulfoxide (B87167) (Met(O)) Formation: The thioether can be oxidized to form methionine sulfoxide, which exists as a mixture of two diastereomers. This oxidation results in a mass increase of +16 Da and significantly increases the polarity of the peptide. iris-biotech.de The extent of oxidation can depend on the peptide sequence and the duration of exposure to oxidative conditions. iris-biotech.de

Methionine Sulfone (Met(O2)) Formation: Further oxidation of the sulfoxide can lead to the formation of methionine sulfone, which corresponds to a mass increase of +32 Da. iris-biotech.de

S-Alkylation: During TFA-mediated cleavage, carbocations generated from acid-labile side-chain protecting groups (e.g., the tert-butyl cation from tBu groups) can act as alkylating agents. The nucleophilic sulfur of the methionine side chain can attack these carbocations, leading to the formation of a stable sulfonium salt. researchgate.netacs.org This side reaction is particularly problematic in Fmoc/tBu synthesis strategies. researchgate.net

These modifications can alter the structure, stability, and biological activity of the final peptide product, making their prevention or reversal a critical aspect of synthesizing methionine-containing peptides. iris-biotech.de

Several strategies have been developed to minimize or eliminate side reactions involving methionine residues, primarily focusing on the composition of the final cleavage cocktail. acs.org These strategies involve the addition of "scavengers"—reagents designed to trap reactive species or reverse unwanted modifications. chempep.com

Reducing Agents/Antioxidants: To prevent oxidation, reducing agents or antioxidants are often included in the cleavage mixture. Additives like dithiothreitol (B142953) (DTT) can suppress the formation of methionine sulfoxide. iris-biotech.depeptide.com

Carbocation Scavengers: To prevent S-alkylation, nucleophilic scavengers are added to the TFA cocktail to trap the reactive carbocations. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. acs.org

Reversal of Oxidation: If methionine sulfoxide has already formed, it can often be reduced back to methionine. A common method involves treating the peptide with a solution containing ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS). biotage.comiris-biotech.de

Optimized Cleavage Cocktails: Specialized cleavage cocktails have been formulated to simultaneously address multiple potential side reactions. For instance, "Reagent H" is a complex mixture designed to prevent methionine oxidation. researchgate.netacs.org More recently, cleavage solutions containing triphenylphosphine (B44618) (PPh3) and trimethylsilyl (B98337) chloride (TMSCl) have been shown to effectively eradicate oxidation. researchgate.netacs.org

| Cocktail/Additive | Composition | Primary Purpose |

|---|---|---|

| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | General cleavage; TIS scavenges carbocations but does not prevent oxidation. acs.org |

| Dithiothreitol (DTT) | Added to cleavage mixture | Suppresses oxidation of methionine to sulfoxide. peptide.com |

| Ammonium Iodide (NH₄I) + Dimethyl Sulfide (DMS) | Added to cleavage mixture or used post-cleavage | Reduces already-formed methionine sulfoxide back to methionine. iris-biotech.deiris-biotech.de |

| Reagent H | TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation during cleavage. researchgate.netacs.org |

| TMSCl/PPh₃ Cocktail | TFA/anisole/TMSCl/DMS/TIS + PPh₃ | Eradicates oxidation and reduces S-alkylation for peptides with or without Cys. researchgate.net |

Kinetic Analysis of Coupling and Deprotection Steps in this compound-Mediated SPPS

The efficiency of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the kinetics of two key reaction steps: the coupling of the protected amino acid to the growing peptide chain and the subsequent deprotection of the α-amino group to allow for the next coupling reaction. In the context of this compound, a thorough understanding of the kinetic parameters governing these steps is essential for optimizing synthesis protocols, minimizing side reactions, and ensuring the desired peptide purity and yield.

Kinetic Analysis of the Coupling Step

The coupling of this compound involves the aminolysis of the pentafluorophenyl (PFP) ester by the free N-terminal amine of the resin-bound peptide. PFP esters are highly reactive "active esters" designed to facilitate this reaction. The rate of this coupling reaction is influenced by several factors, including the steric hindrance of the amino acid, the nature of the solvent, and the presence of any catalysts.

While specific kinetic data for the coupling of this compound is not extensively available in the public domain, the high reactivity of OPfp esters, in general, suggests a rapid coupling rate. peptide.comnih.gov The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the peptide chain. Research comparing various active esters has consistently shown that OPfp esters are among the most reactive, leading to faster and more efficient peptide bond formation.

The general mechanism for the coupling of an Fmoc-amino acid-OPfp ester is as follows:

Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain on the solid support acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The pentafluorophenolate anion, a good leaving group, is eliminated, resulting in the formation of the new peptide bond.

The rate of this reaction can be approximated by a second-order rate law:

Rate = k[Peptide-NH2][this compound]

Where k is the second-order rate constant. The value of k will be influenced by the specific reaction conditions.

To illustrate the relative reactivity of different active esters, the following table, derived from comparative studies, highlights the efficiency of OPfp esters.

| Active Ester | Relative Reactivity | Typical Coupling Time |

|---|---|---|

| Pentafluorophenyl (OPfp) | High | 30-60 minutes |

| N-Hydroxysuccinimide (OSu) | Moderate | 1-2 hours |

| p-Nitrophenyl (ONp) | Low to Moderate | > 2 hours |

This table provides a generalized comparison of the reactivity of common active esters used in SPPS. Actual coupling times can vary depending on the specific amino acid and reaction conditions.

Kinetic Analysis of the Deprotection Step

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step that must proceed to completion to avoid the formation of deletion sequences in the final peptide. This deprotection is typically achieved via a base-catalyzed β-elimination mechanism. luxembourg-bio.comresearchgate.net The most common reagent used for this purpose is a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The deprotection mechanism proceeds in two main steps:

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The DBF is then scavenged by the excess base to prevent side reactions.

The rate of Fmoc deprotection generally follows pseudo-first-order kinetics when a large excess of the deprotecting agent is used. The rate-determining step is the initial proton abstraction.

Kinetic studies on the deprotection of Fmoc from different amino acids reveal that the steric hindrance of the amino acid side chain can affect the deprotection rate. For instance, amino acids with bulky side chains may exhibit slightly slower deprotection kinetics.

The following table presents representative deprotection kinetics for Fmoc-L-Leucine and Fmoc-L-Arginine(Pbf) using different deprotecting agents, which can serve as a useful comparison for estimating the behavior of Fmoc-D-Met. nih.gov

| Amino Acid | Deprotecting Reagent | Time (min) | Deprotection Efficiency (%) |

|---|---|---|---|

| Fmoc-L-Leucine-OH | 20% Piperidine/DMF | 3 | ~80 |

| 20% Piperidine/DMF | 7 | >95 | |

| 20% Piperidine/DMF | 10 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine/DMF | 3 | ~60 |

| 20% Piperidine/DMF | 7 | ~85 | |

| 20% Piperidine/DMF | 10 | >95 |

Data adapted from studies on Fmoc deprotection kinetics and are intended to be illustrative. nih.gov Pbf: Pentamethyldihydrobenzofuran-5-sulfonyl.

Given that the side chain of methionine is relatively unhindered compared to arginine, the deprotection kinetics for Fmoc-D-Met are expected to be efficient and comparable to that of leucine, likely reaching completion within a standard 10-minute deprotection cycle using 20% piperidine in DMF.

Analytical and Characterization Methodologies in Research Applications

Monitoring of Fmoc Deprotection by UV Spectroscopy

The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a cornerstone of modern peptide synthesis due to its base-lability and stability to acidic conditions. Its removal, a critical step before the coupling of the next amino acid, can be effectively monitored using UV spectroscopy tec5usa.com. The Fmoc group contains a chromophore, and its cleavage by a base, typically a 20-50% solution of piperidine (B6355638) in dimethylformamide (DMF), liberates dibenzofulvene. This byproduct, or its adduct with piperidine, exhibits distinct UV absorbance tec5usa.comchempep.comiris-biotech.dethieme-connect.de.

The monitoring process involves tracking the change in absorbance at specific wavelengths, commonly around 289.9 nm or 301.0 nm, where the dibenzofulvene-piperidine adduct shows maximum absorbance (ε ≈ 7100-8100 L/mol/cm) iris-biotech.de. This allows for real-time assessment of the deprotection efficiency. Automated peptide synthesizers often incorporate on-line UV monitoring to ensure complete Fmoc removal, enabling adjustments to deprotection times or repetitions if necessary, thereby optimizing synthesis and improving peptide purity activotec.com.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both monitoring the progress of peptide synthesis reactions involving Fmoc-d-met-opfp and for purifying the resulting peptides mtoz-biolabs.com. HPLC can separate compounds based on their differential interactions with a stationary phase and a mobile phase.

During synthesis, HPLC can track the consumption of starting materials like this compound and the formation of intermediates or final products. For purification, preparative HPLC is employed to isolate the target peptide from unreacted starting materials, by-products, and deletion sequences, ensuring high purity mtoz-biolabs.com. The derivatization of amino acids with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is also a common practice in HPLC analysis for amino acid quantification, where FMOC-amino acid derivatives are detected using UV or fluorescence detection creative-proteomics.comnih.gov. Chiral HPLC, utilizing chiral stationary phases, is also employed for the enantioseparation of FMOC-protected amino acid derivatives, ensuring stereochemical purity phenomenex.com.

Spectroscopic Analysis for Confirmation of Peptide Intermediates and Products (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including this compound and the peptides synthesized using it temple.eduacs.org. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule.

For this compound, NMR would reveal characteristic signals corresponding to the Fmoc protecting group (e.g., aromatic protons of the fluorene (B118485) moiety), the D-methionine residue (e.g., alpha-proton, side-chain methyl and methylene (B1212753) protons), and the pentafluorophenyl ester group. Studies on similar Fmoc-protected amino acids like Fmoc-l-leucine and Fmoc-l-valine have utilized ¹H, ¹³C, and even ¹⁷O NMR to determine their structural parameters, including quadrupolar and chemical shift parameters nih.govmit.edu. This spectroscopic data is crucial for confirming the identity and purity of the amino acid building block before its incorporation into a peptide chain and for verifying the structure of peptide intermediates.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass Spectrometry (MS) is a definitive technique for determining the molecular weight of synthesized peptides, thereby confirming their sequence and assessing their purity mtoz-biolabs.comnih.govacs.orgresearchgate.net. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) can accurately measure the mass-to-charge ratio (m/z) of peptide ions.

Challenges and Optimization in Fmoc D Met Opfp Mediated Synthesis

Addressing Sequence-Dependent Difficulties in Peptide Elongation

The primary challenge in Fmoc-SPPS is often sequence-dependent aggregation of the growing peptide chain on the solid support. This phenomenon can physically block reactive sites, leading to incomplete acylation and deprotection steps and resulting in truncated or deletion sequences. "Difficult sequences" typically include those rich in hydrophobic amino acids or those prone to forming stable secondary structures like β-sheets.

The thioether side chain of methionine can present its own set of challenges. It is susceptible to oxidation, forming methionine sulfoxide (B87167), and S-alkylation during the final acidolytic cleavage step. nih.govacs.orgresearchgate.net While often viewed as an undesirable side reaction, the reversible oxidation of methionine to its sulfoxide, Met(O), can be strategically employed. Incorporating Fmoc-Met(O)-OH instead of Fmoc-Met-OH can disrupt aggregation by increasing the polarity of the peptide chain, thereby improving its solubility and synthetic outcome. nih.gov The sulfoxide can then be reduced back to methionine after purification. nih.gov

Fmoc-D-Met-OPfp, as a pre-activated ester, provides high reactivity which can be beneficial in driving difficult coupling reactions to completion. bachem.com However, even with a highly reactive building block, severe aggregation can prevent the activated ester from accessing the N-terminal amine of the growing peptide chain, leading to failed couplings.

Strategies for Overcoming Aggregation Phenomena During SPPS

To combat aggregation during SPPS, several chemical and physical strategies have been developed that are applicable to syntheses involving this compound. These methods focus on disrupting the intermolecular hydrogen bonds that lead to secondary structure formation and aggregation. peptide.com

Chemical and Physical Interventions:

Chaotropic Salts : Washing the resin with solutions containing chaotropic salts, such as LiCl or KSCN in DMF, can help break up aggregates before the coupling step. sigmaaldrich.com

Specialized Solvents : Utilizing solvents or solvent mixtures with superior resin-swelling and peptide-solvating properties can be effective. A mixture of DCM/DMF/NMP (1:1:1) with additives like Triton X100 and ethylenecarbonate has been shown to be effective for acylation at elevated temperatures. sigmaaldrich.com

Backbone Protection : The introduction of backbone-disrupting elements is a highly effective strategy. Pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, can be incorporated to prevent aggregation. peptide.comsigmaaldrich.com Similarly, using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue effectively prevents hydrogen bonding and disrupts aggregation. peptide.com

Reversible Methionine Oxidation : As mentioned, a key strategy specific to methionine-containing peptides is the use of Fmoc-Met(O)-OH. The increased polarity of the sulfoxide disrupts hydrophobic interactions and improves the solubility of the growing peptide chain, facilitating both synthesis and purification. nih.gov This approach has been shown to significantly reduce by-products and improve yields for aggregation-prone sequences. nih.gov

The following table summarizes common strategies employed to mitigate peptide aggregation during SPPS.

| Strategy | Mechanism of Action | Example(s) |

| Chaotropic Agents | Disrupts secondary structures by interfering with hydrogen bonds and hydrophobic interactions. | Washing resin with 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling. sigmaaldrich.com |

| Solvent Modification | Improves solvation of the peptide-resin matrix, enhancing accessibility of reactive sites. | Using a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 at 55 °C. sigmaaldrich.com |

| Backbone Protection | Introduces structural "kinks" or sterically blocks amide N-H groups to prevent intermolecular hydrogen bonding. | Incorporating pseudoproline dipeptides or Fmoc-Ala-(Dmb)Gly-OH into the sequence. peptide.comsigmaaldrich.com |

| Reversible Oxidation | Increases the polarity of the peptide chain, disrupting hydrophobic aggregation and improving solubility. | Using Fmoc-Met(O)-OH in place of Fmoc-Met-OH during synthesis, followed by post-purification reduction. nih.gov |

Development of Improved Reagents and Protocols for this compound Coupling

While this compound is a pre-activated building block, its coupling efficiency can be further enhanced through optimized protocols and the use of additives. OPfp esters are part of a class of reagents developed to provide stable, crystalline, and highly reactive alternatives to in-situ activation methods. bachem.com

The landscape of coupling reagents has evolved significantly, from early carbodiimides like DCC to more efficient phosphonium (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.com These in-situ reagents generate active esters, but can also introduce side reactions. chempep.com Pre-formed active esters like this compound offer a cleaner reaction profile by eliminating the activation step from the coupling cycle on the synthesizer. bachem.compeptide.com

A key protocol improvement for OPfp esters involves the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt). peptide.com These additives significantly increase the rate of the coupling reaction. peptide.comcreative-peptides.com HOBt functions by forming a more reactive intermediate O-acylisourea ester, which then rapidly acylates the N-terminal amine, enhancing reaction efficiency and helping to suppress racemization. creative-peptides.comluxembourg-bio.com More recent developments have introduced coupling reagents like COMU, which are based on Oxyma Pure. bachem.com These reagents offer high efficiency comparable to HATU while avoiding the use of potentially explosive benzotriazole-based additives. bachem.com

A comparison of common coupling reagent classes is provided below.

| Reagent Class | Examples | Activation | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | In-situ | Low cost, effective for routine couplings. researchgate.net | Formation of insoluble urea by-products (with DCC), risk of racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP | In-situ | High efficiency, good solubility, less risk of guanidinylation side reaction. peptide.com | Solutions in DMF have moderate stability. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | In-situ | High efficiency, rapid reactions, stable solutions. peptide.com | Can cause guanidinylation of the N-terminus, especially if activation is slow. |

| Pre-formed Active Esters | This compound | Pre-activated | Stable, crystalline solids; no in-situ activation needed; clean reactions. bachem.compeptide.com | Coupling may be slower than with HATU without additives; higher initial cost per building block. |

Considerations for Large-Scale Research Synthesis and Process Development

Transitioning peptide synthesis from a laboratory to a large-scale process introduces significant challenges related to cost, safety, efficiency, and environmental impact. pharmaceuticalonline.comgappeptides.com The choice of reagents and solvents becomes critically important.

Reagent and Process Considerations:

Reagent Stability and Handling : The crystalline, stable nature of this compound is a significant advantage for large-scale and automated synthesis, as it allows for reliable dispensing and long-term storage. bachem.com

Methionine Stability : On a large scale, the risk of methionine oxidation increases due to longer processing times and greater exposure to atmospheric oxygen. iris-biotech.de While the reversible oxidation strategy is effective, preventing oxidation during cleavage is also critical. This can be achieved by including scavengers like trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the trifluoroacetic acid (TFA) cleavage cocktail to eradicate oxidation and reduce S-alkylation side reactions. nih.govacs.org

Solvent Usage and Sustainability : Traditional SPPS solvents like DMF, NMP, and DCM are facing increasing regulatory restrictions (e.g., REACH in Europe) due to their toxicity. nih.govresearchgate.net This has driven a shift towards identifying and validating "greener" solvents for industrial peptide manufacturing. nih.gov Promising alternatives that offer good resin-swelling and solubility properties include 2-Methyltetrahydrofuran (2-MeTHF), N-butylpyrrolidinone (NBP), and binary mixtures like DMSO/Ethyl Acetate (B1210297) (EtOAc). gyrosproteintechnologies.comgappeptides.com The transition to these solvents is a key aspect of modern process development. nih.gov

Process Optimization and Waste Reduction : SPPS is characterized by poor atom economy due to the use of large excesses of reagents and solvents for washing steps. nih.gov Innovative approaches are being developed to address this. For example, processes that eliminate solvent-intensive washing steps through techniques like bulk evaporation of volatile bases can reduce waste by over 90%. nih.gov Furthermore, downstream processing, such as purification, must be scalable. Technologies like multi-column countercurrent solvent gradient purification (MCSGP) are being implemented to improve throughput and reduce solvent consumption compared to traditional batch HPLC. bachem.com

The following table highlights the shift from traditional to greener solvents in peptide synthesis.

| Solvent | Classification | Key Considerations for SPPS |

| Dimethylformamide (DMF) | Traditional / Hazardous | Excellent solvating properties but classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity. researchgate.net |

| N-Methyl-2-pyrrolidone (NMP) | Traditional / Hazardous | Similar to DMF in performance and also classified as an SVHC. researchgate.net |

| Dichloromethane (B109758) (DCM) | Traditional / Hazardous | Good for resin swelling but is a suspected carcinogen and environmentally problematic. nih.govresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable sources, performs well in coupling and Fmoc-removal steps. nih.govgappeptides.com |

| N-Butylpyrrolidinone (NBP) | Greener Alternative | A polar aprotic green solvent showing good performance as a DMF replacement. gyrosproteintechnologies.com |

| DMSO / Ethyl Acetate (EtOAc) | Greener Alternative | A binary mixture whose polarity can be adjusted; both components are less hazardous than DMF. gyrosproteintechnologies.com |

Future Research Directions and Innovations

Exploration of Novel Activated Ester Forms Derived from Fmoc-d-Met

While pentafluorophenyl (OPfp) esters are well-established activated forms for peptide synthesis due to their reactivity and stability bachem.comsigmaaldrich-jp.comthieme-connect.depeptide.compeptide2.com, research into novel activated ester derivatives of Fmoc-d-methionine holds promise for further optimizing coupling efficiency and minimizing side reactions. The development of new activating groups could offer advantages such as improved solubility, enhanced reactivity with sterically hindered amino acids, or reduced epimerization rates, particularly important for D-amino acids sigmaaldrich.commdpi.com.

Current research trends in activated esters include exploring derivatives with different leaving groups, such as those based on N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) analogs, or even novel heterocyclic structures thieme-connect.desigmaaldrich.comacs.org. For Fmoc-d-Met, investigating ester forms that offer superior performance in solid-phase peptide synthesis (SPPS) or solution-phase couplings, potentially with built-in monitoring capabilities or improved handling properties, would be a significant advancement. For instance, comparing the performance of Fmoc-d-Met-OPfp with newly designed activated esters in terms of coupling kinetics, yield, and epimerization levels would provide critical data for selecting optimal building blocks for challenging sequences.

Table 1: Comparison of Activated Ester Properties in Peptide Synthesis

| Activated Ester Type | Leaving Group | Reactivity (Relative) | Stability | Common Applications | Potential for Fmoc-d-Met |

| OPfp | Pentafluorophenyl | High | Good | SPPS, solution phase | Established, benchmark |

| OSu (NHS) | N-Hydroxysuccinimide | Moderate | Good | SPPS, solution phase | Potential for improvement |

| OBt | 1-Hydroxybenzotriazole (B26582) | Very High | Moderate | SPPS, solution phase | High reactivity, risk of side reactions |

| OAt | 1-Hydroxy-7-azabenzotriazole | Very High | Moderate | SPPS, solution phase | Enhanced reactivity, anchiomeric assistance |

| Oxyma Pure | Ethyl cyano(hydroxyimino)acetate | High | Good | SPPS, solution phase | Promising alternative, safer than HOBt/HOAt |

Integration of this compound into Chemoenzymatic Peptide Synthesis Approaches

Chemoenzymatic peptide synthesis (CEPS) offers a mild and stereoselective alternative to purely chemical methods nih.govrsc.orgqyaobio.comgoogle.comnih.govgoogle.com. Integrating this compound into CEPS strategies could leverage the specificity of enzymes for peptide bond formation while utilizing the pre-activated nature of the OPfp ester. Enzymes like proteases (e.g., subtilisin, chymotrypsin) and esterases can catalyze peptide bond formation through reverse proteolysis or transesterification, often requiring activated acyl donors nih.govrsc.orgqyaobio.comnih.govresearchgate.net.

Research could focus on identifying or engineering enzymes that efficiently utilize this compound as an acyl donor. This might involve screening enzyme libraries or modifying existing enzymes to enhance their compatibility with the OPfp leaving group and the D-methionine residue. Such integration could lead to highly stereoselective synthesis of peptides containing D-methionine, potentially avoiding the racemization issues sometimes associated with chemical coupling of D-amino acids mdpi.com. Furthermore, exploring biphasic systems or organic solvents that favor enzymatic coupling over hydrolysis would be crucial for optimizing yields and reaction rates nih.govqyaobio.com.

Green Chemistry Initiatives for this compound Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis. For this compound, this involves developing more sustainable methods for its synthesis and application. Current synthetic routes might involve toxic reagents or generate significant waste. Research could explore greener alternatives, such as:

Solvent Reduction/Replacement: Investigating the use of bio-based or less toxic solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or solvent-free conditions for the activation of Fmoc-d-Met to its OPfp ester researchgate.netrsc.org.

Catalysis: Developing catalytic methods for the esterification step that improve atom economy and reduce the need for stoichiometric reagents.

Waste Minimization: Designing synthetic pathways that minimize byproduct formation and facilitate easier purification.

Energy Efficiency: Exploring methods like flow chemistry or microwave-assisted synthesis for more efficient activation and coupling processes researchgate.netresearchgate.net.

In terms of application, research could focus on optimizing coupling conditions to reduce reagent excess, exploring recyclable catalysts, and developing more efficient purification techniques that minimize solvent usage. The use of OPfp esters, while efficient, does involve pentafluorophenol (B44920), which has toxicity concerns; therefore, research into alternative activating groups with similar or better performance but improved environmental profiles is also relevant google.comhighfine.com.

Computational Chemistry Approaches for Predicting Reactivity and Minimizing Side Reactions

Computational chemistry offers powerful tools for understanding reaction mechanisms, predicting reactivity, and identifying strategies to mitigate side reactions in peptide synthesis. For this compound, computational studies could:

Predict Reactivity: Employing density functional theory (DFT) or other quantum chemical methods to model the activation energy barriers for coupling reactions involving this compound with various amino nucleophiles. This can help in designing more efficient coupling protocols mdpi.com.

Analyze Epimerization: Simulating the potential pathways for epimerization of the D-methionine residue during activation and coupling. Understanding the transition states and energy landscapes can guide the selection of bases, solvents, and additives that suppress racemization mdpi.comresearchgate.net. Methionine itself can be susceptible to epimerization under basic conditions due to the acidity of the α-proton mdpi.com.

Identify Side Reactions: Modeling potential side reactions, such as oxidation of the methionine sulfur atom or undesired reactions of the OPfp group, and predicting conditions that minimize these pathways.

Design Novel Activating Groups: Using computational screening to identify new activating moieties that offer improved properties (e.g., higher reactivity, lower epimerization, better sustainability) compared to OPfp.

By combining experimental validation with computational insights, researchers can accelerate the development of optimized protocols for using this compound and design next-generation activated amino acid derivatives.

Q & A

Q. What are the critical steps in synthesizing Fmoc-D-Met-OPfp, and how is purity validated?

this compound is synthesized via standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino terminus, while the OPfp (pentafluorophenyl) ester activates the carboxyl group for coupling. Key steps include:

- Deprotection of Fmoc using piperidine.

- Coupling of D-methionine using OPfp-activated esters.

- Final cleavage from the resin with trifluoroacetic acid (TFA). Purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .

Q. How does this compound compare to other Fmoc-protected amino acids in peptide assembly efficiency?

The OPfp ester enhances coupling efficiency due to its high reactivity, reducing racemization risks compared to carbodiimide-based activators. Studies show OPfp esters achieve >90% coupling yields in hydrophobic residues like D-methionine, attributed to steric shielding from the pentafluorophenyl group .

Q. What analytical techniques are essential for characterizing this compound in supramolecular assemblies?

Critical techniques include:

- Circular Dichroism (CD) : To confirm chiral integrity and secondary structure formation.

- Rheology : For measuring gel stiffness and viscoelastic properties.

- FT-IR Spectroscopy : To track hydrogen bonding and β-sheet formation .

Advanced Research Questions

Q. How does the hydrophobicity (log P) of this compound influence its self-assembly kinetics and gelation behavior?

Hydrophobicity drives self-assembly; Fmoc-dipeptides with log P < 2.8 form syneretic gels, while those with 2.8 < log P < 5.5 produce self-supporting gels at pH 4. For this compound, log P can be calculated using fragment-based methods (e.g., Crippen’s fragmentation). Rheological time sweeps (e.g., 1 Hz frequency, 1% strain) reveal assembly rates vary due to pKa shifts from hydrophobic sidechains, impacting protonation and nucleation .

Q. What explains the 1.4 power law relationship between gel modulus and concentration in Fmoc-dipeptide systems?

The low power law exponent (unlike typical ~2 for polymers) suggests rigid rod-like fibrils with limited entanglement. For this compound, modulus (G’) scales as , observed via strain-controlled rheometry. This reflects fibril-fibril interactions dominating over entropic elasticity, validated by cryo-TEM imaging .

Q. How can contradictions in gelation kinetics data be resolved when using this compound under varying pH conditions?